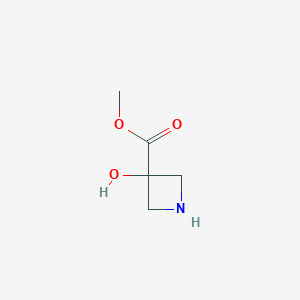

Methyl 3-hydroxyazetidine-3-carboxylate

説明

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, known as azetidines, are a fascinating and increasingly important class of compounds. researchgate.net Their significance stems from their unique combination of inherent ring strain and relative stability, which makes them valuable intermediates and structural motifs in a variety of applications. researchgate.netresearchgate.net The ring strain of azetidines, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines. researchgate.net This characteristic endows them with a unique reactivity that can be harnessed for complex molecule synthesis. researchgate.net

In medicinal chemistry, the incorporation of the azetidine (B1206935) scaffold into drug candidates has been shown to improve pharmacokinetic properties such as metabolic stability and solubility. nih.gov The rigid, three-dimensional nature of the azetidine ring can help to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets. nih.gov This "scaffold hopping" approach, where a more common ring system is replaced with an azetidine, has become a valuable strategy in drug design. nih.gov Notable examples of drugs containing the azetidine motif include the antihypertensive calcium channel blocker Azelnidipine and the kinase inhibitor Cobimetinib. researchgate.netnih.gov

Beyond pharmaceuticals, azetidines serve as versatile building blocks in organic synthesis. chemrxiv.org Their strain-driven reactivity allows for a variety of ring-opening reactions, providing access to a diverse range of functionalized acyclic compounds. researchgate.net Furthermore, the azetidine ring can be functionalized at various positions, enabling the synthesis of complex molecular architectures, including spirocycles and other intricate heterocyclic systems. bldpharm.com

Challenges and Opportunities in the Synthesis of Strained Azetidine Systems

The synthesis of azetidines is not without its challenges, primarily due to the inherent ring strain of the four-membered ring. The formation of such a strained system is often energetically unfavorable compared to the formation of five- or six-membered rings. nih.gov This can lead to difficulties in achieving high yields and can necessitate carefully controlled reaction conditions to avoid side reactions.

Despite these challenges, significant progress has been made in developing synthetic methodologies for accessing functionalized azetidines. These methods can be broadly categorized as follows:

Cyclization Reactions: Intramolecular nucleophilic substitution is a common strategy, where a precursor containing a nitrogen nucleophile and a leaving group at the γ-position cyclizes to form the azetidine ring. nih.gov

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct and efficient route to functionalized azetidines. nih.gov

Ring Contraction/Expansion: Methods involving the rearrangement of larger or smaller ring systems have also been developed to afford the azetidine core. researchgate.net

Modern Catalytic Methods: The use of transition metal catalysts, such as palladium and copper, has enabled novel and efficient syntheses of azetidines through C-H activation and radical cyclization pathways. researchgate.netnih.gov

These synthetic advancements have opened up new opportunities for the creation of diverse and densely functionalized azetidine derivatives that were previously difficult to access. nih.gov The ability to install a variety of substituents onto the azetidine ring with high levels of control is crucial for fine-tuning the properties of these molecules for specific applications. bldpharm.com

Interactive Data Table: Comparison of Azetidine Ring Strain with Other Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

| Piperidine (B6355638) | 6 | ~0 |

Overview of Research Trajectories for Methyl 3-hydroxyazetidine-3-carboxylate and Related Derivatives

Methyl 3-hydroxyazetidine-3-carboxylate is a prime example of a highly functionalized azetidine building block that has garnered attention in organic synthesis and medicinal chemistry. Its structure, featuring a hydroxyl group and a methyl ester on the same carbon of the azetidine ring, provides multiple points for further chemical modification.

Research involving this compound and its derivatives has primarily focused on its utility as a versatile synthetic intermediate. The presence of the hydroxyl group allows for oxidation to a ketone, reduction, or substitution with other functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The nitrogen atom of the azetidine ring can also be functionalized.

Key research trajectories for Methyl 3-hydroxyazetidine-3-carboxylate and its analogs include:

Synthesis of Novel Bioactive Molecules: This building block is utilized in the synthesis of new chemical entities with potential therapeutic applications. For instance, derivatives of 3-hydroxyazetidine have been incorporated into molecules targeting enzymes and receptors, with preliminary studies indicating potential for drug development.

Development of CNS-Focused Libraries: The rigid, three-dimensional nature of the azetidine core is particularly attractive for the design of compound libraries aimed at central nervous system (CNS) targets. The physicochemical properties of azetidine-containing molecules can be tailored to enhance blood-brain barrier penetration. nih.govenamine.net

Creation of Spirocyclic Scaffolds: The quaternary center at the 3-position of Methyl 3-hydroxyazetidine-3-carboxylate makes it an ideal precursor for the synthesis of spirocyclic compounds. nih.gov Spirocycles, where two rings share a single atom, are of great interest in drug discovery due to their conformational rigidity and novel chemical space. researchgate.net

Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other common functional groups or ring systems in known drugs. nih.gov By replacing a part of an existing drug molecule with a derivative of Methyl 3-hydroxyazetidine-3-carboxylate, researchers can develop new analogs with potentially improved properties, such as enhanced efficacy or a more favorable safety profile. nih.gov

The ongoing exploration of the synthetic utility of Methyl 3-hydroxyazetidine-3-carboxylate and its derivatives continues to provide new tools and strategies for the construction of complex and biologically relevant molecules.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-hydroxyazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-4(7)5(8)2-6-3-5/h6,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHBVCASMMWVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Methyl 3 Hydroxyazetidine 3 Carboxylate and Its Key Precursors

Ring Closure Strategies for Azetidine-3-Carboxylates

Ring closure reactions, which involve the formation of one or two bonds to complete the heterocyclic ring, are a cornerstone of azetidine (B1206935) synthesis. magtech.com.cn These strategies often start with acyclic precursors that are induced to cyclize through various chemical transformations.

Intramolecular nucleophilic substitution is a fundamental and widely employed method for constructing the azetidine ring. nih.govresearchgate.netresearchgate.net This approach typically involves a γ-amino halide or a related substrate where an amine nitrogen acts as the nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. u-tokyo.ac.jp The efficiency of this cyclization can be influenced by factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. researchgate.net

For instance, the synthesis of azetidine-3-carboxylates can be achieved from precursors like β-halo-α,γ-diamino esters. The choice of base and solvent is critical to promote the desired intramolecular cyclization over competing intermolecular reactions.

A notable example involves the cyclization of dibromo amino esters. Base-promoted cyclization can lead to the formation of either aziridines or azetidines. rsc.org In some cases, the kinetically favored aziridine (B145994) can be thermally isomerized to the thermodynamically more stable azetidine. rsc.org

| Precursor Type | Leaving Group | Key Conditions | Product | Ref |

| γ-Amino Halide | Halogen (Cl, Br, I) | Base (e.g., K2CO3, Et3N) | Azetidine | u-tokyo.ac.jp |

| γ-Amino Mesylate/Tosylate | OMs, OTs | Base | Azetidine | u-tokyo.ac.jp |

| Dibromo Amino Ester | Bromine | Base, Heat (for isomerization) | 3-Bromoazetidine-3-carboxylate | rsc.org |

This table provides a generalized overview of nucleophilic substitution strategies for azetidine ring formation.

Reductive cyclization offers an alternative pathway to azetidines, often starting from precursors with different functionalities compared to those used in direct nucleophilic substitution. One such approach involves the reduction of β-lactams (azetidin-2-ones). The ready availability of β-lactams through well-established methods like the Staudinger ketene-imine cycloaddition makes their reduction a valuable strategy. rsc.orgmdpi.com Reagents such as borane (B79455) complexes or lithium aluminum hydride can effectively reduce the amide carbonyl to a methylene (B1212753) group, affording the corresponding azetidine. rsc.org

Another reductive strategy involves the cyclization of β-haloalkylimines. In this method, the imine is formed first, and then a reducing agent is used to induce cyclization. For example, the reaction of a β-chloroaldehyde with a primary amine can generate a β-chloroimine, which upon treatment with a reducing agent like sodium cyanoborohydride, can undergo reductive amination and subsequent cyclization to yield an azetidine. rsc.org

The intramolecular cyclization of amino alcohols provides a direct route to hydroxy-substituted azetidines. This transformation requires the activation of the hydroxyl group to convert it into a good leaving group, which can then be displaced by the tethered amine nucleophile. A variety of reagents have been developed for this purpose.

One efficient method utilizes N,N'-carbonyldiimidazole (CDI) to activate the hydroxyl group of γ-amino alcohols. organic-chemistry.org This approach is advantageous as it avoids the use of toxic reagents and is compatible with a range of functional groups. organic-chemistry.org The reaction proceeds by forming a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization. This strategy has been successfully applied to the synthesis of functionalized azetidines. organic-chemistry.org

Another powerful method for this transformation is the Mitsunobu reaction. This reaction uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for intramolecular displacement by the amine.

Furthermore, the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like lanthanide triflates, offers a regioselective pathway to 3-hydroxyazetidines. nih.gov This method is notable for its high yields and tolerance of acid-sensitive functional groups. nih.gov

| Method | Activating Agent/Catalyst | Precursor | Product | Ref |

| CDI-mediated Cyclization | N,N'-Carbonyldiimidazole | γ-Amino alcohol | Azetidine | organic-chemistry.org |

| Mitsunobu Reaction | PPh3, DEAD/DIAD | γ-Amino alcohol | Azetidine | |

| Epoxide Ring Opening | La(OTf)3 | 3,4-Epoxy amine | 3-Hydroxyazetidine | nih.gov |

This table summarizes key methods for the intramolecular cyclization of substituted amines and alcohols to form azetidines.

Cycloaddition Reactions for Azetidine Ring Construction

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a highly efficient and atom-economical approach to azetidine synthesis. magtech.com.cnmdpi.com These reactions can rapidly build molecular complexity and often provide good stereochemical control.

The [3+1] cycloaddition strategy involves the reaction of a three-atom component with a one-atom component to construct the four-membered azetidine ring. A notable example is the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides. acs.org This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides a direct route to enantioenriched exo-imido azetidines in good to excellent yields and high enantioselectivity. acs.org

Another approach involves a relay catalysis strategy for the [3+1] annulation of cyclopropane (B1198618) 1,1-diesters with aromatic amines. organic-chemistry.org This method utilizes a Lewis acid to catalyze the nucleophilic ring-opening of the cyclopropane, followed by an iodide-catalyzed C-N bond formation to yield the azetidine. organic-chemistry.org

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. mdpi.comresearchgate.net While typically used for forming acyclic products, it can be incorporated into strategies for synthesizing azetidine derivatives.

For instance, a general approach for preparing new heterocyclic amino acid-like building blocks involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.govresearchgate.net This reaction proceeds by starting with (N-Boc)azetidin-3-one, which is converted to the corresponding α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. nih.govresearchgate.net Subsequent aza-Michael addition of various heterocyclic amines to this acceptor yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.govresearchgate.net This methodology has been shown to be versatile, accommodating a range of both aliphatic and aromatic heterocyclic amines as nucleophiles. mdpi.com

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Ref |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Heterocyclic Amines (e.g., Imidazole, Pyrazole) | DBU (for HWE), Cs2CO3 (for Michael) | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | mdpi.comnih.govresearchgate.net |

This table illustrates the aza-Michael addition approach for synthesizing azetidine derivatives.

Photocycloaddition Reactions in Azetidine Synthesis

Photochemical reactions provide a powerful means to construct four-membered rings under mild conditions. The Norrish-Yang photocyclization, an intramolecular [2+2] cycloaddition, is a notable strategy for synthesizing 3-hydroxyazetidines. worktribe.comdurham.ac.uk This reaction typically proceeds from an α-amino ketone precursor.

The mechanism involves the initial excitation of the ketone's carbonyl group (n→π* transition), followed by an intramolecular hydrogen abstraction from the γ-position on the amino substituent. This generates a 1,4-diradical intermediate which subsequently cyclizes to form the 3-hydroxyazetidine ring. durham.ac.uknih.gov The efficiency of this process can be significantly enhanced by moving from traditional batch methods, which often suffer from long reaction times and low throughput, to continuous-flow photochemical operations. durham.ac.ukresearchgate.net Flow chemistry ensures uniform irradiation and better temperature control, enabling the multi-gram scale synthesis of these valuable heterocycles. durham.ac.uk

For the specific synthesis of Methyl 3-hydroxyazetidine-3-carboxylate, a plausible starting material would be an α-keto ester bearing an appropriate amino group, such as an N-substituted glycinate (B8599266) derivative. The Norrish-Yang cyclization of such a precursor would directly install the requisite hydroxyl and carboxylate functionalities at the C3 position of the azetidine ring. Research has demonstrated the viability of this reaction for a range of N-acyl and N-sulfonyl protected α-amino ketones, indicating a broad substrate scope. durham.ac.ukresearchgate.net

| Precursor Structure | Product (3-Hydroxyazetidine Derivative) | Yield (%) | Conditions |

|---|---|---|---|

| N-(2-oxo-2-phenylethyl)-4-methylbenzenesulfonamide | 1-tosyl-3-phenyl-azetidin-3-ol | 78 | 0.15 M in MeCN, 10 min residence time, 18-25°C |

| N-(2-oxo-2-(p-tolyl)ethyl)methanesulfonamide | 1-(methylsulfonyl)-3-(p-tolyl)azetidin-3-ol | 75 | 0.15 M in MeCN, 10 min residence time, 18-25°C |

| N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methylbenzenesulfonamide | 3-(4-methoxyphenyl)-1-tosylazetidin-3-ol | 81 | 0.15 M in MeCN, 10 min residence time, 18-25°C |

Ring Transformation and Rearrangement Processes

Ring transformations offer an alternative and powerful route to the azetidine core, often starting from more readily available or stable heterocyclic precursors like aziridines or β-lactams.

A highly effective method for synthesizing precursors to the target molecule involves the rearrangement of substituted aziridines. Specifically, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed starting from alkyl 2-(bromomethyl)acrylates. The process involves amination, bromination, and a base-induced cyclization. In this cyclization, the kinetically favored product is the alkyl 2-(bromomethyl)aziridine-2-carboxylate. This aziridine derivative can then be converted into the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylate via thermal isomerization. rsc.org

This 3-bromoazetidine-3-carboxylate is a critical intermediate. The bromine atom at the C3 position serves as a good leaving group, allowing for subsequent nucleophilic substitution to install the desired hydroxyl group. rsc.orgmasterorganicchemistry.com Treatment with a suitable oxygen nucleophile, such as hydroxide (B78521), under appropriate conditions would yield the target 3-hydroxyazetidine-3-carboxylate scaffold.

The reduction of β-lactams (azetidin-2-ones) is a classical and reliable method for accessing the corresponding azetidine ring system. rsc.org This transformation typically involves the use of reducing agents like diisobutylaluminium hydride (DIBAL-H) or chloroalanes to convert the C2-carbonyl group into a methylene group. rsc.org

To apply this strategy for the synthesis of Methyl 3-hydroxyazetidine-3-carboxylate, a precursor with the necessary functionalities already in place on the β-lactam ring is required. A viable route involves starting with an azetidine-2,3-dione. Recent studies have demonstrated that racemic 3-acetoxy-β-lactams can be hydrolyzed to 3-hydroxy-β-lactams, oxidized to the corresponding azetidine-2,3-diones, and then enantioselectively reduced back to optically active 3-hydroxy-β-lactams. mdpi.comresearchgate.net The remaining C2-carbonyl of the 3-hydroxy-β-lactam could then be reduced to afford the final 3-hydroxyazetidine. Furthermore, methods like the Wolff rearrangement of diazotetramic acids provide efficient access to various 2-oxoazetidine-3-carboxylic acid derivatives, which serve as key precursors in this synthetic strategy. nih.govresearchgate.net

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them powerful intermediates for the modular synthesis of functionalized azetidines. researchgate.netrsc.org The strain-release-driven reaction involves the opening of the highly strained central C-N bond. For instance, the generation of azabicyclo[1.1.0]butyl lithium, followed by its reaction with electrophiles, can produce a diverse array of substituted azetidines. nih.gov

This modularity allows for the construction of 3,3-disubstituted azetidines. researchgate.net A conceptual pathway to Methyl 3-hydroxyazetidine-3-carboxylate could involve a four-component reaction where azabicyclo[1.1.0]butyl-lithium is sequentially trapped by three different electrophiles. nih.gov By choosing appropriate electrophiles, such as a chloroformate to install the methyl carboxylate group and an oxygenating agent for the hydroxyl group, this method could provide a convergent route to the target molecule. The development of photocatalytic radical strain-release strategies has further expanded the scope of this chemistry, enabling the difunctionalization of ABBs in a single step under mild, visible-light-driven conditions.

Stereoselective Synthesis of 3-Hydroxyazetidine-3-carboxylate Derivatives

Controlling the stereochemistry at the C3 position is crucial for developing chiral derivatives for pharmaceutical applications. Asymmetric catalysis provides the most elegant solution for establishing this stereocontrol.

Asymmetric catalysis has emerged as a cornerstone for the enantioselective synthesis of chiral heterocycles. nih.gov For azetidine derivatives, catalytic methods can be used to construct the ring with high stereocontrol or to functionalize a pre-existing ring stereoselectively.

A powerful strategy involves the synthesis of chiral azetidin-3-one (B1332698) precursors. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared using chiral sulfinamide chemistry, yields chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral ketones are ideal intermediates that can undergo subsequent stereoselective reduction of the C3-carbonyl to furnish the corresponding chiral 3-hydroxyazetidines.

| Reaction Type | Catalyst/Auxiliary | Precursor | Product | Key Finding |

|---|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | BrettPhosAuNTf₂, Pyridine (B92270) N-oxide | Chiral N-propargylsulfonamide | Chiral Azetidin-3-one | Flexible synthesis of chiral azetidin-3-ones with >98% e.e. nih.gov |

| Copper-Catalyzed Boryl Allylation | CuBr / Chiral bisphosphine ligand | Azetine, Bis(pinacolato)diboron, Allyl phosphate | Chiral cis-2,3-disubstituted azetidine | Highly enantioselective difunctionalization of azetines. acs.org |

| Zinc-Mediated Allylic Addition | Camphor sultam | Glyoxylic acid O-benzyl oxime derivative | Precursor to L-azetidine-2-carboxylic acid | Asymmetric synthesis of azetidine amino acid analogs. nih.gov |

More recent advances include the copper-catalyzed asymmetric boryl allylation of azetines, which allows for the direct and highly enantioselective installation of two versatile functional groups across the double bond, creating two new stereocenters with excellent control. acs.org Such methods, which generate highly functionalized and stereochemically defined azetidines, provide powerful platforms for the subsequent elaboration into complex targets like stereopure 3-hydroxyazetidine-3-carboxylate derivatives.

Diastereoselective Approaches to Substituted 3-Hydroxyazetidines

Achieving stereocontrol in the synthesis of substituted 3-hydroxyazetidines is critical for their application in medicinal chemistry. Diastereoselective strategies often rely on the use of specific protecting groups that direct the approach of incoming reagents.

One effective method involves the α-lithiation of N-protected 3-hydroxyazetidines followed by trapping with an electrophile. The choice of the nitrogen protecting group is crucial for directing the stereochemical outcome. For instance, the use of an N-thiopivaloyl group has been shown to facilitate the synthesis of 2-substituted 3-hydroxyazetidines with a high degree of trans-diastereoselectivity. uni-muenchen.de This process involves deprotonation at the C2 position using a strong base like s-butyllithium in the presence of TMEDA, followed by the addition of an electrophile. The bulky protecting group sterically hinders one face of the azetidine ring, directing the electrophile to the opposite face, thus controlling the diastereoselectivity. uni-muenchen.de

Similarly, the N-tert-butoxythiocarbonyl (Botc) group can also be used to direct α-lithiation and subsequent electrophilic addition, offering a pathway to various 2-substituted azetidines with high selectivity. uni-muenchen.de These methods provide a reliable route to diastereomerically enriched substituted 3-hydroxyazetidines, which are valuable intermediates for further synthetic transformations.

Table 1: Diastereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines via Directed Lithiation

| N-Protecting Group | Base/Conditions | Electrophile (E+) | Diastereoselectivity | Reference |

|---|---|---|---|---|

| N-Thiopivaloyl | s-BuLi/TMEDA, THF, -78 °C | Various electrophiles | High trans | uni-muenchen.de |

| N-Botc | s-BuLi/TMEDA, THF, -78 °C | Various electrophiles | High selectivity | uni-muenchen.de |

Chiral Auxiliary-Mediated Syntheses

For the synthesis of enantiomerically pure compounds, chiral auxiliaries are frequently employed. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary can be cleaved and ideally recycled. acs.org

In azetidine synthesis, chiral auxiliaries can be attached to the nitrogen atom or other positions to control the formation of new stereocenters. For example, (S)-1-Phenylethylamine can serve as both a nitrogen source and a chiral auxiliary in the synthesis of enantiomerically distinct azetidine-2,4-dicarboxylic acids. rsc.org Another widely used auxiliary is the Ellman tert-butanesulfinamide. This auxiliary can be condensed with a 1,3-bis-electrophile, such as 3-chloropropanal, to form a sulfinimine. Subsequent addition of an organometallic reagent and intramolecular cyclization proceeds with high diastereoselectivity, affording C2-substituted azetidines. The sulfinamide auxiliary can then be readily cleaved to yield the enantioenriched azetidine. acs.org This approach is versatile, allowing for the synthesis of azetidines with aryl, vinyl, and alkyl substituents at the C2-position with high stereocontrol. acs.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application | Reference |

|---|---|---|---|

| (S)-1-Phenylethylamine | Chiral Amine | Asymmetric synthesis of N-heterocycles | rsc.org |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Chiral Sulfinamide | Asymmetric synthesis of amines and heterocycles | acs.org |

| Oxazolidinones (Evans' Auxiliaries) | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions | |

| Pseudoephedrine | Chiral Amino Alcohol | Asymmetric alkylations |

Functional Group Interconversions and Derivatization Routes

The chemical versatility of the azetidine scaffold is enhanced by a variety of functional group interconversions and derivatization strategies, enabling the synthesis of a wide array of analogs from common intermediates.

Conversion of Halogenated Azetidine Carboxylates to Hydroxy Derivatives

The conversion of a halogenated azetidine carboxylate to its corresponding hydroxy derivative is a key functional group interconversion. This transformation is typically achieved through a nucleophilic acyl substitution reaction. libretexts.orgyoutube.com The halogen atom, particularly chlorine or bromine, is a good leaving group and can be displaced by a hydroxide nucleophile (or a protected equivalent).

The reaction generally involves treating the 3-haloazetidine-3-carboxylate ester with a hydroxide source, such as an aqueous solution of sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbon atom bearing the halogen. masterorganicchemistry.com This SN2-type displacement results in the formation of the 3-hydroxyazetidine derivative. The ester group may be susceptible to hydrolysis under these conditions, so careful control of the reaction parameters (temperature, reaction time, and stoichiometry) is often necessary to achieve selective substitution without affecting the ester functionality. Alternatively, a protected form of the hydroxyl group, such as an acetate (B1210297), can be used as the nucleophile, followed by a subsequent deprotection step.

Synthesis of Methyl 3-Oxoazetidine-3-carboxylate Precursors

Methyl 3-oxoazetidine-3-carboxylate is a crucial precursor for creating diversity at the C3 position, notably through reactions like the Horner-Wadsworth-Emmons olefination. This oxo-ester is synthesized by the oxidation of Methyl 3-hydroxyazetidine-3-carboxylate. Various oxidation methods can be employed for this transformation.

Common methods for oxidizing secondary alcohols to ketones are applicable here. For the closely related N-Boc protected 3-hydroxyazetidine, oxidation has been successfully carried out using reagents such as pyridine sulfur trioxide complex in dimethyl sulfoxide (B87167) (DMSO) with triethylamine. Other effective oxidation systems include using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO). These methods are generally high-yielding and proceed under mild conditions, preserving the integrity of the strained azetidine ring and the ester functionality.

Table 3: Oxidation Methods for the Synthesis of 3-Oxoazetidine Precursors

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pyridine sulfur trioxide, Et₃N | DMSO | 100% | |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, KBr, NaClO, KHCO₃ | CH₂Cl₂/H₂O | — | |

| 1-Boc-3-(hydroxy)azetidine | NMO, 4A MS | Acetonitrile | — |

Preparation of Cyanoazetidine-3-carboxylate Intermediates

Cyanoazetidine-3-carboxylate intermediates are versatile building blocks. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form tetrazoles, providing access to a wide range of derivatives.

A primary method for their synthesis is the nucleophilic substitution of a 3-haloazetidine precursor. For example, tert-butyl 3-iodoazetidine-1-carboxylate can be treated with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO at elevated temperatures to yield tert-butyl 3-cyanoazetidine-1-carboxylate.

Another powerful approach to introduce a cyano group, particularly for forming a cyanomethylene substituent, is the Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting a 3-oxoazetidine precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate, with a phosphonate (B1237965) ylide like diethyl (cyanomethyl)phosphonate in the presence of a base (e.g., potassium tert-butoxide) in a solvent like tetrahydrofuran (B95107) (THF). This reaction efficiently forms a carbon-carbon double bond, yielding a 3-(cyanomethylene)azetidine derivative.

Table 4: Synthetic Routes to Cyanoazetidine Intermediates

| Method | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | tert-Butyl 3-iodoazetidine-1-carboxylate | NaCN, DMSO | tert-Butyl 3-cyanoazetidine-1-carboxylate | |

| Horner-Wadsworth-Emmons | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, KOBut, THF | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate |

Iii. Reactivity and Chemical Transformations of the Methyl 3 Hydroxyazetidine 3 Carboxylate Scaffold

Transformations at the Hydroxyl Moiety

The tertiary hydroxyl group is a key functional handle for introducing molecular diversity. Its reactivity is influenced by the strained azetidine (B1206935) ring and the adjacent ester group.

Protection and Deprotection Strategies of the Hydroxyl Group

To facilitate reactions at other positions of the molecule, such as the azetidine nitrogen or the carboxylate, the hydroxyl group often requires protection. The choice of protecting group is crucial and depends on the subsequent reaction conditions.

Common strategies for the protection of hydroxyl groups involve their conversion into ethers or esters. highfine.com For instance, the formation of a tert-butyldimethylsilyl (TBDMS) ether is a widely used method. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. Deprotection can be accomplished under acidic conditions or with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Another common protecting group is the benzyl (B1604629) ether, formed by reaction with a benzyl halide under basic conditions. A significant advantage of the benzyl group is its stability to a wide range of reaction conditions and its facile removal by catalytic hydrogenation. nih.gov

Ester-based protecting groups, such as acetate (B1210297) or pivaloate, are also employed. highfine.com Acetates are readily introduced using acetic anhydride (B1165640) or acetyl chloride and can be removed by basic hydrolysis. Pivaloates, due to their steric bulk, offer enhanced stability and can be selectively introduced to less hindered hydroxyl groups. highfine.com

Table 1: Common Protecting Groups for the Hydroxyl Moiety

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | H+, TBAF | Stable to most non-acidic/non-fluoride conditions |

| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Stable to acidic and basic conditions |

| Acetyl (Ac) | Ac₂O, Pyridine (B92270) | Base (e.g., K₂CO₃, MeOH) | Sensitive to acidic and basic conditions |

| Pivaloyl (Piv) | PivCl, Pyridine | Stronger base or reductive cleavage | More stable than acetyl due to steric hindrance |

Oxidation Reactions of 3-Hydroxyazetidines

The oxidation of the tertiary hydroxyl group of methyl 3-hydroxyazetidine-3-carboxylate to a ketone (3-oxo-azetidine-3-carboxylate) is a synthetically valuable transformation. This ketone can serve as a precursor for various nucleophilic addition reactions. However, the oxidation of tertiary alcohols can be challenging.

Standard oxidation methods, such as those employing chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or manganese dioxide, can be effective. Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is another powerful method for this conversion. Dess-Martin periodinane (DMP) also provides a mild and efficient alternative for the oxidation of sensitive alcohols.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

Beyond protection, the hydroxyl group can be permanently derivatized to synthesize a wide array of analogs.

Etherification: O-alkylation of the hydroxyl group can be achieved under basic conditions. For example, treatment with sodium hydride followed by an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the corresponding ether. In one documented procedure, tert-butyl 3-hydroxyazetidine-1-carboxylate was O-alkylated using potassium tert-butoxide and various benzyl bromides. scintica.com

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides. Standard conditions include the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for carboxylic acids, or the direct reaction with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. researchgate.net These reactions provide access to a diverse range of ester derivatives.

Reactions Involving the Carboxylate Functionality

The methyl ester of methyl 3-hydroxyazetidine-3-carboxylate is another key site for chemical modification, allowing for the introduction of a wide range of functionalities.

Hydrolysis to Azetidine-3-Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically accomplished under basic conditions, for example, using lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran (B95107). mnstate.edu Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the resulting carboxylate salt to yield the free carboxylic acid. mnstate.edu This azetidine-3-carboxylic acid derivative is a valuable building block, particularly in the synthesis of non-proteinogenic amino acids and peptide isosteres. researchgate.net

Amide and Ester Formation

The methyl ester can be converted directly to amides or other esters.

Amide Formation: The reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine, often at elevated temperatures, results in the formation of the corresponding amide. masterorganicchemistry.comlibretexts.org This process, known as aminolysis, can sometimes be slow but avoids the use of more reactive and often less selective acylating agents. google.com Catalytic methods for the direct amidation of esters have also been developed, sometimes employing metal catalysts to facilitate the reaction under milder conditions. mdpi.com

Ester Formation (Transesterification): While less common for this specific substrate, the methyl ester can undergo transesterification in the presence of another alcohol and a suitable catalyst, typically an acid or a base. This allows for the exchange of the methyl group for other alkyl or aryl groups, providing access to a different set of ester derivatives.

Table 2: Summary of Key Transformations

| Starting Functionality | Reaction Type | Reagents/Conditions | Product Functionality |

| Hydroxyl | Protection (Silylation) | TBDMS-Cl, Imidazole | Silyl Ether |

| Hydroxyl | Protection (Benzylation) | BnBr, NaH | Benzyl Ether |

| Hydroxyl | Oxidation | DMP, Swern, or PCC | Ketone |

| Hydroxyl | Etherification | Alkyl halide, Base | Ether |

| Hydroxyl | Esterification | Acyl chloride, Base | Ester |

| Methyl Ester | Hydrolysis | NaOH or LiOH, then H+ | Carboxylic Acid |

| Methyl Ester | Amidation | Amine, Heat | Amide |

| Methyl Ester | Transesterification | Alcohol, Acid/Base catalyst | Ester |

Modifications and Functionalization of the Azetidine Ring Nitrogen

The secondary amine nitrogen of the azetidine ring is a key site for introducing molecular diversity. Its nucleophilicity and basicity allow for a range of transformations, including protection, alkylation, arylation, and functionalization with heteroatoms. These modifications are crucial for modulating the physicochemical properties of the scaffold and for building more complex molecular architectures.

To prevent undesired side reactions during transformations at other positions of the molecule, the azetidine nitrogen is often temporarily protected. The choice of protecting group is critical, as it must be stable to the planned reaction conditions and easily removable afterward. wikipedia.org Furthermore, certain protecting groups can act as directing groups, influencing the regioselectivity of subsequent reactions. chemistrysteps.com

Commonly used protecting groups for the azetidine nitrogen include carbamates like the tert-butoxycarbonyl (Boc) group. The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under a variety of conditions but can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net

Another important class of protecting groups are thiocarbonyls, such as the tert-butoxythiocarbonyl (Botc) group. The Botc group not only protects the nitrogen but also activates the α-protons for deprotonation, facilitating lithiation strategies. researchgate.net This group can be removed under conditions that often leave a corresponding Boc group intact, such as thermolysis in ethanol (B145695) or treatment with TFA. researchgate.net

Table 2: Common N-Protecting Groups for the Azetidine Scaffold

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | Common, stable to many reagents | wikipedia.orgresearchgate.net |

| tert-Butoxythiocarbonyl | Botc | TFA, thermolysis | Activates α-protons for lithiation | researchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid-labile groups | wikipedia.org |

| Arenesulfonyl | e.g., Tosyl (Ts) | Strong reducing agents or harsh acid | Very stable, electron-withdrawing | organic-chemistry.org |

Direct functionalization of the azetidine nitrogen with alkyl or aryl substituents is a powerful method for creating diverse libraries of compounds.

N-Alkylation is typically achieved through nucleophilic substitution (Sₙ2) reactions where the azetidine nitrogen attacks an alkyl halide or sulfonate. d-nb.info Reductive amination, involving the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. rsc.org

N-Arylation often employs more sophisticated transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a preeminent method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples the azetidine amine with an aryl halide or triflate. wikipedia.orgacs.org The reaction typically requires a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, DPPF, or specialized biarylphosphines like BrettPhos), and a base (e.g., NaOt-Bu). wikipedia.orgresearchgate.net The choice of ligand is crucial for the reaction's success and scope. cymitquimica.com

Nucleophilic Aromatic Substitution (SₙAr) provides an alternative, metal-free pathway for N-arylation. This reaction is effective when the aryl ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to the leaving group (typically a halide). d-nb.inforesearchgate.net The azetidine nitrogen acts as the nucleophile, displacing the leaving group on the electron-deficient aromatic ring. d-nb.info

Table 3: N-Arylation Methodologies for Azetidines

| Reaction | Key Reagents | Substrate Scope | Reference |

|---|---|---|---|

| Buchwald-Hartwig Coupling | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOt-Bu) | Broad; couples with aryl halides and triflates | researchgate.netwikipedia.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SₙAr) | Electron-deficient aryl halide, base | Requires activated aryl electrophiles (e.g., nitroarenes) | d-nb.inforesearchgate.net |

Beyond carbon, the azetidine nitrogen can also be functionalized with various heteroatoms, opening access to novel structures with unique electronic and biological properties.

N-Sulfonylation: The reaction of the azetidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonylated azetidines. This not only serves as a protection strategy but also significantly modifies the electronic character of the nitrogen, making it non-basic and part of a robust sulfonamide group. organic-chemistry.org

N-O, N-S, N-B Bond Formation: Methodologies analogous to the Buchwald-Hartwig C-N coupling can be adapted for the formation of C-O and C-S bonds, and these principles can be extended to create N-O and N-S bonds on the azetidine scaffold. wikipedia.org For instance, coupling with appropriate reagents under palladium or copper catalysis can lead to N-O or N-S functionalized azetidines. Similarly, N-borylation can be achieved, for example, through copper-catalyzed reactions with boron-containing reagents, leading to synthetically versatile N-borylated azetidines. researchgate.net

Functionalization at the Azetidine Ring Carbons (Excluding the 3-Position)

Direct functionalization of the azetidine ring's carbon skeleton, particularly at the C2 and C4 positions alpha to the nitrogen, provides a powerful route to substituted derivatives that would be difficult to access otherwise.

Directed deprotonation, or lithiation, at the C2 or C4 position of the azetidine ring, followed by quenching the resulting organolithium species with an electrophile, is a highly effective strategy for C-C and C-heteroatom bond formation. The success and regioselectivity of this approach are heavily dependent on the nature of the N-substituent, which acts as a directed metalation group. chemistrysteps.com

While N-Boc protected azetidines are common, the Boc group is generally a poor directing group for α-lithiation. researchgate.net In contrast, N-thiocarbonyl groups, such as N-thiopivaloyl or N-tert-butoxythiocarbonyl (N-Botc), are highly effective at directing deprotonation at the adjacent C2/C4 positions when treated with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA. researchgate.netyoutube.com The resulting α-lithioazetidine is a potent nucleophile that can be trapped with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and sources of deuterium, silyl, or stannyl (B1234572) groups. wikipedia.orgyoutube.com This methodology allows for the stereoselective synthesis of 2-substituted azetidines, with the diastereoselectivity often being dependent on the specific electrophile used. wikipedia.orgyoutube.com

Table 4: α-Lithiation and Electrophilic Trapping of N-Protected Azetidines

| N-Directing Group | Reagents | Electrophile (E) | Product | Reference |

|---|

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While direct cross-coupling on the C3-hydroxyl group of methyl 3-hydroxyazetidine-3-carboxylate is not typical, the scaffold can be derivatized to an appropriate electrophile, such as a 3-haloazetidine, for use in these transformations. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a prominent example. nih.govmdpi.com

For instance, 3-iodoazetidines have been shown to participate in Hiyama cross-coupling reactions with arylsilanes. organic-chemistry.org Similarly, the Suzuki-Miyaura coupling is widely applied to construct biaryl systems and has been used on various heterocyclic frameworks. mdpi.comnih.govresearchgate.net The reaction typically employs a palladium catalyst and a base to couple a boronic acid or ester with a halide. mdpi.comresearchgate.net The application of such a strategy to a derivative of methyl 3-hydroxyazetidine-3-carboxylate would involve converting the C3-hydroxyl group into a halide or triflate, followed by coupling with a suitable boronic acid. This approach would grant access to a wide array of 3-aryl or 3-vinyl azetidine derivatives, significantly expanding the molecular diversity accessible from the parent scaffold.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides This table illustrates typical conditions used for Suzuki-Miyaura reactions on various nitrogen-containing heterocycles, which are applicable to suitably functionalized derivatives of the methyl 3-hydroxyazetidine-3-carboxylate scaffold.

| Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 90% | mdpi.com |

| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | High | researchgate.net |

| Bromobenzene | Phenylboronic acid | PEPPSI-type Pd-NHC complex | KOH | H₂O/2-propanol | >95% | nih.gov |

Nucleophilic Substitution Reactions on Substituted Azetidines

Nucleophilic substitution is a fundamental reaction class for modifying the methyl 3-hydroxyazetidine-3-carboxylate scaffold. khanacademy.orgopenstax.org These reactions can occur at the ester's carbonyl carbon or at the C3 position of the azetidine ring after functionalization of the hydroxyl group.

Nucleophilic acyl substitution involves the attack of a nucleophile on the ester's carbonyl group, proceeding through a tetrahedral intermediate. openstax.orgmasterorganicchemistry.com For example, hydrolysis of the methyl ester with a base like hydroxide (saponification) would yield the corresponding carboxylate salt, which can be protonated to give the carboxylic acid. masterorganicchemistry.com Similarly, reaction with amines (ammonolysis) or alcohols (transesterification) can produce amides or different esters, respectively. youtube.com

To achieve substitution at the C3 carbon, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. Subsequent reaction with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols) would allow for the introduction of diverse functionalities at this position. It is crucial to note that such SN reactions on the strained four-membered ring can compete with elimination or ring-opening pathways. magtech.com.cn The choice of nucleophile and reaction conditions is therefore critical in directing the reaction towards the desired substitution product. magtech.com.cnnih.gov

Table 2: Examples of Nucleophilic Substitution on Carboxylic Acid Derivatives and Related Systems This table provides examples of nucleophilic substitution reactions that are analogous to those possible on the methyl 3-hydroxyazetidine-3-carboxylate scaffold.

| Substrate Type | Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Ester | H₂O / OH⁻ | Saponification (Acyl Substitution) | Carboxylate | masterorganicchemistry.com |

| Acid Chloride | Alcohol | Acyl Substitution | Ester | openstax.org |

| Carboxylic Acid | Ammonia (with heat) | Acyl Substitution | Amide | youtube.com |

| Pentafluoropyridine | Phenolate | Nucleophilic Aromatic Substitution (SNAr) | 4-Phenoxytetrafluoropyridine | nih.gov |

Controlled Ring-Opening Reactions of the Azetidine Core

The inherent ring strain of the azetidine heterocycle makes it susceptible to ring-opening reactions, providing a powerful strategy for synthesizing acyclic molecules with defined stereochemistry. rsc.org These reactions can be controlled to achieve high levels of regioselectivity and stereoselectivity. magtech.com.cnresearchgate.net

Regioselective and Stereoselective Ring Scission for Linear Precursors

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is highly dependent on the nature of the substituents and the nucleophile. magtech.com.cn For azetidinium ions, which are often formed in situ with a Lewis or Brønsted acid, the reaction is typically governed by electronic effects. magtech.com.cn Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, substituents like aryl or carboxylate groups that can stabilize a carbocationic character will direct the nucleophilic attack to their adjacent carbon, leading to cleavage of the C-N bond at that position. magtech.com.cn In contrast, sterically demanding nucleophiles may favor attack at the less hindered carbon atom. magtech.com.cn

Stereoselectivity is also a key feature of these reactions. A notable example is the acid-catalyzed rearrangement of 3-hydroxyazetidines, which can proceed via a stereospecific cascade to yield highly substituted 2-oxazolines. mdpi.comnih.gov This transformation occurs via a regiospecific SN2 attack of the amide oxygen at the more activated C2 position of the azetidine ring, resulting in a product with a defined cis stereochemistry. mdpi.com Similarly, enzymatic hydrolysis can achieve highly stereospecific ring-opening, as demonstrated by the action of L-azetidine-2-carboxylate hydrolase, which selectively opens the L-enantiomer of azetidine-2-carboxylate. rsc.org These methods allow the stereochemical information embedded in the cyclic precursor to be transferred to the linear product.

Table 3: Factors Influencing Regioselectivity in Azetidine Ring-Opening

| Controlling Factor | Description | Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| Electronic Effect | Substituent (e.g., aryl, carboxylate) stabilizes a positive charge on an adjacent carbon. | Carbon atom adjacent to the stabilizing group. | magtech.com.cn |

| Steric Hindrance | Bulky nucleophile or highly substituted azetidine ring. | The less sterically hindered carbon adjacent to the nitrogen. | magtech.com.cn |

| Intramolecular Nucleophile | The reaction geometry favors the formation of a specific ring size (e.g., 5- or 6-membered). | Determined by the transition state stability of the new ring being formed. | magtech.com.cnmdpi.com |

Generation of Conformationally Flexible Building Blocks

Controlled ring-opening of the azetidine scaffold is an effective method for generating valuable acyclic building blocks that possess greater conformational flexibility than their cyclic precursors. acs.org By cleaving the rigid four-membered ring, linear γ-amino acids and their derivatives can be synthesized. The substituents from the original azetidine ring are retained in the acyclic product, allowing for the creation of complex and precisely functionalized linear molecules.

For example, the ring scission of a derivative of methyl 3-hydroxyazetidine-3-carboxylate would yield a quaternary α-amino acid precursor. The stereocenter at C3 would be preserved, leading to an enantiomerically pure, conformationally flexible product. Such building blocks are of significant interest in medicinal chemistry and materials science. For instance, the synthesis of 3-((hetera)cyclobutyl)azetidines, which are larger and more conformationally flexible analogues of common heterocycles like piperidine (B6355638) and morpholine, highlights the utility of the azetidine core in creating advanced building blocks for drug discovery. acs.org Ring-opening polymerization (ROP) of related cyclic esters is another powerful technique for generating polymers with controlled architectures and functionalities, demonstrating the broader potential of converting strained rings into flexible, high-molecular-weight structures. nih.govresearchgate.netnih.gov

Iv. Applications of Methyl 3 Hydroxyazetidine 3 Carboxylate As a Versatile Synthetic Building Block

Construction of Conformationally Constrained Scaffolds

The rigid, puckered structure of the azetidine (B1206935) ring makes Methyl 3-hydroxyazetidine-3-carboxylate an excellent precursor for conformationally constrained scaffolds, which are of great interest in medicinal chemistry and drug discovery. researchgate.netrsc.org By restricting the conformational flexibility of a molecule, it is possible to enhance its binding affinity and selectivity for biological targets. nih.gov

The azetidine framework serves as a valuable motif in the design of spirocyclic compounds, which are three-dimensional structures containing two rings connected by a single common atom. nih.gov The synthesis of such scaffolds often leverages the reactivity of the azetidine ring. For instance, N-Boc-3-azetidinone can be reacted with organometallic reagents to introduce substituents that can subsequently participate in cyclization reactions to form spirocyclic systems. google.com These spirocyclic structures, with their well-defined three-dimensional geometries, are valuable for exploring new areas of chemical space. The introduction of the azetidine ring can also be used to create analogues of known bioactive molecules, such as meperidine, a pain medication. mdpi.com

The inherent strain in the azetidine ring not only provides conformational rigidity but also can be harnessed for further synthetic transformations, allowing for the construction of larger, more complex polycyclic systems. rsc.org

Incorporation into Non-Proteinogenic Amino Acids and Peptidomimetics

The development of non-proteinogenic amino acids and peptidomimetics is a crucial area of research aimed at creating novel therapeutic agents with improved properties, such as enhanced metabolic stability and specific conformational preferences. nih.gov Methyl 3-hydroxyazetidine-3-carboxylate and its derivatives are valuable building blocks in this field. nih.govresearchgate.net

Synthesis of Azetidine-Containing Peptide Isosteres

Azetidine-containing amino acids can be incorporated into peptide chains to act as isosteres of natural amino acids, such as proline. nih.gov This substitution can induce specific secondary structures, like β-turns, within the peptide, which can be critical for biological activity. The synthesis of these azetidine-containing peptide isosteres often involves the modification of the azetidine ring to introduce various side chains, mimicking the diversity of natural amino acids. mdpi.com For example, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized and are designed to serve as tools for studying the influence of conformation on peptide activity. mdpi.com

The synthesis of these peptidomimetics can be achieved through solid-phase peptide synthesis (SPPS), where the azetidine-containing amino acid is incorporated into a growing peptide chain. rsc.org The resulting peptides often exhibit increased resistance to enzymatic degradation compared to their natural counterparts. nih.gov

Design and Synthesis of Azetidine Hybrid Amino Acid Derivatives (e.g., Azetidine-Selenazole Hybrids)

To further expand the chemical diversity and potential biological activity of non-proteinogenic amino acids, hybrid molecules incorporating the azetidine scaffold with other heterocyclic systems have been designed and synthesized. bldpharm.com Research has been conducted on the synthesis of molecular systems that contain both a selenazole and an azetidine ring. bldpharm.com These hybrid structures are of potential interest for their biological and foldameric applications, combining the properties of both heterocyclic components. bldpharm.com The synthesis of such hybrids can involve the cyclization of a precursor containing the azetidine moiety to form the selenazole ring. bldpharm.com

Role as a Chiral Template in Asymmetric Synthesis

Chiral azetidine derivatives, including those derived from Methyl 3-hydroxyazetidine-3-carboxylate, have emerged as important tools in asymmetric synthesis. rsc.orgorganic-chemistry.org They can be employed as chiral ligands for metal catalysts or as organocatalysts to control the stereochemical outcome of chemical reactions. rsc.org The use of these chiral templates allows for the synthesis of enantiomerically enriched products, which is crucial for the development of many pharmaceuticals.

Chiral C2-symmetric 2,4-disubstituted azetidines have been successfully used as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. rsc.org Furthermore, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown high enantioselectivity in the catalytic asymmetric addition of organozinc reagents to aldehydes. rsc.org The rigid structure of the azetidine ring helps to create a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The reactivity of the azetidine ring, driven by its inherent strain, makes it a valuable starting material for the synthesis of more complex polycyclic and heterocyclic systems. rsc.orguni.lu One notable application is in the synthesis of spirocyclic oxindoles, which are important scaffolds in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds. nih.govutwente.nlmdpi.comrsc.org

The synthesis of these spirocyclic oxindoles can be achieved through a key step involving the alkylation of an oxindole (B195798) dianion with a suitable bis-electrophile that incorporates the azetidine ring. nih.gov This strategy allows for the construction of the spirocyclic core in a controlled manner. The resulting spiro-azetidinyl-oxindoles can then be further functionalized to generate a library of diverse compounds for biological screening.

Contributions to Novel Material Science Precursors (Excluding Polymerization Products)

While azetidine derivatives are known to be used as monomers and crosslinkers in the polymer industry, their application as precursors for novel non-polymeric materials is an emerging area of research. researchgate.netresearchgate.net The rigid, three-dimensional structure of the azetidine ring makes it an attractive building block for the construction of materials with well-defined architectures.

One potential application lies in the synthesis of ligands for metal-organic frameworks (MOFs). researchgate.netresearchgate.net The nitrogen atom and other functional groups on the azetidine ring can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. nih.gov However, specific examples of Methyl 3-hydroxyazetidine-3-carboxylate being used as a primary ligand in the synthesis of MOFs are not extensively documented in the current literature.

Another potential, though less explored, area is the use of azetidine derivatives in the synthesis of liquid crystals. The introduction of the rigid azetidine core into a molecule could influence its mesomorphic properties. Further research is needed to fully explore the potential of Methyl 3-hydroxyazetidine-3-carboxylate and its derivatives as precursors for novel, non-polymeric materials.

Interactive Data Table: Applications of Methyl 3-hydroxyazetidine-3-carboxylate Derivatives

| Application Area | Specific Use | Key Features of Azetidine Moiety |

| Conformationally Constrained Scaffolds | Synthesis of spirocyclic compounds | Provides rigidity and a 3D scaffold |

| Non-Proteinogenic Amino Acids | Incorporation into peptidomimetics as proline isosteres | Induces specific secondary structures (e.g., β-turns) |

| Asymmetric Synthesis | Chiral ligands and organocatalysts | Creates a defined chiral environment for stereocontrol |

| Complex Heterocyclic Systems | Synthesis of spirocyclic oxindoles | Acts as a reactive building block due to ring strain |

| Material Science Precursors | Potential ligands for Metal-Organic Frameworks | Offers coordination sites for metal ions |

V. Spectroscopic and Stereochemical Characterization in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F, HMBC, HSQC)

¹H NMR: In the proton NMR spectrum of "Methyl 3-hydroxyazetidine-3-carboxylate," one would expect to observe distinct signals corresponding to the different proton environments. The methyl ester protons (-OCH₃) would likely appear as a singlet. The protons on the azetidine (B1206935) ring would present as multiplets, with their chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis or trans) to the hydroxyl and carboxylate groups. The presence of the hydroxyl (-OH) and amine (-NH) protons would be identifiable as exchangeable peaks, often appearing as broad singlets. For instance, in the related compound 1-N-Boc-3-hydroxyazetidine, the ring protons appear as multiplets, providing key information about the ring conformation. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. Key resonances would include the carbonyl carbon of the ester, the quaternary carbon at the 3-position bearing the hydroxyl group, the carbons of the azetidine ring, and the methyl carbon of the ester. The chemical shifts of the ring carbons are particularly sensitive to the substituents and the ring strain.

2D NMR Techniques (HMBC, HSQC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful 2D NMR experiments crucial for assigning the ¹H and ¹³C signals definitively.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity around quaternary centers, such as the C3 atom and the carbonyl carbon in "Methyl 3-hydroxyazetidine-3-carboxylate." For example, an HMBC correlation would be expected between the methyl ester protons and the carbonyl carbon. beilstein-journals.org

¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the azetidine nitrogen. If the azetidine ring were substituted with fluorine-containing groups, ¹⁹F NMR would be an essential tool for characterization.

A summary of expected and observed NMR data for related azetidine compounds is presented below:

| Compound/Fragment | Technique | Expected/Observed Chemical Shifts (ppm) and Couplings | Reference |

| Methyl 3-hydroxyazetidine-3-carboxylate | ¹H NMR | -OCH₃ (singlet), Ring CH₂ (multiplets), -OH (broad singlet), -NH (broad singlet) | Inferred |

| ¹³C NMR | C=O, C-OH (quaternary), Ring CH₂, -OCH₃ | Inferred | |

| 1-N-Boc-3-hydroxyazetidine | ¹H NMR | Ring protons as multiplets | chemicalbook.com |

| Azetidine-2-carboxylic acid metabolite | ¹H NMR | Ring protons: δ 1.9-2.16 (m, 2H, 3-H), 3.0-3.2 (m, 2H, 4-H), 4.15 (dd, 1H, 2-H, J = 7.5, 4.2 Hz) | nih.gov |

| N-Boc-azetidin-3-yl derivatives | ¹H, ¹³C, ¹⁵N NMR, HMBC | Detailed analysis of ring systems and substituent effects. beilstein-journals.org | beilstein-journals.org |

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "Methyl 3-hydroxyazetidine-3-carboxylate," High-Resolution Mass Spectrometry (HRMS) would be employed to confirm its exact mass and, consequently, its molecular formula (C₅H₉NO₃). nih.gov

LC/MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is invaluable for analyzing reaction mixtures and assessing the purity of the synthesized compound. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This is a standard method for monitoring the progress of syntheses involving azetidine derivatives. acs.org

Predicted mass-to-charge ratios (m/z) for various adducts of "Methyl 3-hydroxyazetidine-3-carboxylate" are available from computational predictions and are crucial for interpreting experimental mass spectra. uni.lu

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 132.06552 | uni.lu |

| [M+Na]⁺ | 154.04746 | uni.lu |

| [M-H]⁻ | 130.05096 | uni.lu |

| [M+NH₄]⁺ | 149.09206 | uni.lu |

| [M+K]⁺ | 170.02140 | uni.lu |

The fragmentation patterns of azetidines in the mass spectrometer are highly dependent on their substitution, often involving characteristic cleavage of the four-membered ring, which can provide further structural information. capes.gov.br

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal information about bond lengths, bond angles, and both relative and absolute stereochemistry. For a chiral molecule like "Methyl 3-hydroxyazetidine-3-carboxylate," obtaining a single crystal suitable for X-ray diffraction would definitively establish the spatial arrangement of the hydroxyl and methyl carboxylate groups relative to the azetidine ring.

While a crystal structure for "Methyl 3-hydroxyazetidine-3-carboxylate" itself is not publicly available, the crystallographic analysis of other functionalized azetidines has been crucial in confirming their stereochemistry. nih.govnih.gov For instance, the crystal structure of l-azetidine-2-carboxylate hydrolase has been determined, providing insights into the interactions of the azetidine ring within a biological context. nih.gov The synthesis of novel azetidine-containing scaffolds often relies on X-ray crystallography to confirm the structure of key intermediates and final products. nih.gov

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

Since "Methyl 3-hydroxyazetidine-3-carboxylate" possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The synthesis of this compound in an enantiomerically pure form is often a key objective in medicinal chemistry. Therefore, methods to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample are critical.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. chiraltech.com The development of a successful chiral HPLC method for "Methyl 3-hydroxyazetidine-3-carboxylate" would involve screening various chiral columns (e.g., those based on polysaccharides or cyclodextrins) and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov The determination of e.e. is then achieved by integrating the peak areas of the two enantiomers.

Other Spectroscopic Methods: While HPLC is the primary method, other techniques can also be employed for determining enantiomeric excess. For example, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished and quantified by standard NMR spectroscopy. Additionally, specialized spectroscopic techniques like circular dichroism (CD) can sometimes be used to determine the e.e. of chiral molecules, particularly for α-methyl-β-hydroxy-carboxylic acids, which share some structural similarity. rsc.org

The successful application of these methods is essential for the development and characterization of enantiomerically enriched azetidine derivatives for various research applications. acs.org

Vi. Mechanistic and Theoretical Investigations of Methyl 3 Hydroxyazetidine 3 Carboxylate Reactivity

Computational Chemistry Studies on Azetidine (B1206935) Ring Strain and Stability

The reactivity of azetidines is fundamentally driven by their significant ring strain. rsc.orgresearchgate.net Computational studies have quantified the ring-strain energy of the parent azetidine to be approximately 25.2-25.4 kcal/mol. rsc.orgnih.govresearchgate.net This value is comparable to other highly strained rings like cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of less strained heterocycles such as pyrrolidine (B122466) (5.8 kcal/mol). nih.govresearchgate.net This inherent strain makes the azetidine ring rigid yet renders it susceptible to ring-opening reactions under appropriate conditions. rsc.orgresearchgate.netnih.gov

Computational models, particularly those using Density Functional Theory (DFT), have been employed to predict the stability and reactivity of substituted azetidines. nih.govnih.gov For instance, DFT calculations on azetidine-2-carboxylic acid have been used to investigate the origins of stereoselectivity in aldol (B89426) reactions. These studies revealed that the geometry of the four-membered ring, specifically the bond angles, influences the positioning of reactants in the transition state, thereby affecting the stereochemical outcome. nih.govresearchgate.net

Furthermore, computational studies have elucidated the factors governing the stability of azetidine derivatives in different chemical environments. In an investigation of N-aryl azetidines, the pKa of the azetidine nitrogen was identified as a critical determinant of stability against acid-mediated decomposition. nih.gov Quantum mechanics (QM) calculations were used to predict these pKa values, which correlated well with experimentally observed decomposition rates, demonstrating the predictive power of computational chemistry in designing more stable azetidine-containing compounds. nih.gov Studies on azetidinyl radicals also show that the strained ring leads to less stable and more π-delocalized radicals compared to unstrained benzylic systems, which in turn influences subsequent reaction pathways. researchgate.net

Table 1: Comparison of Ring Strain Energies in Cyclic Amines

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

| Aziridine | 3 | 26.7 | nih.gov |

| Azetidine | 4 | 25.2 | nih.govresearchgate.net |

| Pyrrolidine | 5 | 5.8 | nih.gov |

| Piperidine (B6355638) | 6 | ~0 | nih.gov |

Elucidation of Reaction Mechanisms in Azetidine Ring Formation and Transformation

Mechanistic studies have been crucial in developing efficient synthetic routes to azetidines and in understanding their subsequent transformations. The formation of the strained four-membered ring often requires overcoming significant energetic barriers, and various strategies have been mechanistically elucidated.

Ring Formation Mechanisms:

Intramolecular Cyclization: The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, proceeds via a regioselective Sɴ2 attack of the amine onto the activated epoxide, favoring the formation of the azetidine ring. frontiersin.org Another key pathway is the intramolecular C(sp³)–H amination catalyzed by palladium(II). The proposed mechanism involves the generation of a Pd(IV) intermediate which, after a series of steps including reductive elimination, forms the azetidine ring. rsc.orgrsc.org

Photochemical Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine (or oxime) and an alkene, is a powerful method for azetidine synthesis. researchgate.netrsc.org Mechanistic studies on the reaction of 2-isoxazoline-3-carboxylates, for example, indicate that a photocatalyst activates the substrate to its triplet excited state, which then undergoes the cycloaddition. rsc.orgrsc.org The Norrish-Yang cyclization of α-aminoacetophenones is another photochemical route, proceeding through a 1,5-hydrogen abstraction to form a 1,4-biradical intermediate that subsequently closes to form the 3-hydroxyazetidine ring. nih.govbeilstein-journals.org

Radical Cyclizations: A copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides has been developed. Computational studies of this mechanism show that the 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway, despite the latter leading to a thermodynamically more stable product. nih.gov

Biosynthesis: The biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM) is catalyzed by AZE synthases. Structural and quantum mechanical studies show that the enzyme binds SAM in a specific, high-energy conformation that facilitates an unusual 4-exo-tet intramolecular cyclization by positioning the nucleophilic α-amine close to the γ-carbon. nih.govrsc.org

Ring Transformation Mechanisms: The strain energy of the azetidine ring is the driving force for its transformations, primarily ring-opening reactions.

Nucleophilic Ring-Opening: Unsymmetric azetidines undergo regioselective ring-opening. The site of nucleophilic attack is governed by electronic and steric effects. magtech.com.cnresearchgate.net When activated (e.g., by protonation or conversion to a quaternary ammonium (B1175870) salt), the ring becomes more susceptible to cleavage. magtech.com.cnyoutube.com Unsaturated substituents at the C2 position, such as carboxylate groups, can stabilize the transition state of C-N bond cleavage through conjugation. magtech.com.cnresearchgate.net

Acid-Mediated Decomposition: A detailed mechanism for the intramolecular ring-opening of certain N-substituted azetidines has been described. The process is initiated by the protonation of the azetidine nitrogen, followed by a nucleophilic attack from a pendant amide group, leading to ring cleavage and rearrangement. nih.gov

Structure-Reactivity Relationship Studies of Substituted Azetidine Carboxylates